Benzene--tetraphenylene (1/2)
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Overview
Description
Benzene–tetraphenylene (1/2) is a compound that belongs to the polycyclic aromatic group of compoundsannulene. This compound features a central cyclooctatetraene ring embedded within four benzene rings, forming a rigid, saddle-shaped framework
Preparation Methods
The synthesis of benzene–tetraphenylene (1/2) involves several methods:
Pyrolysis and Metal-Catalyzed Dimerization: This method involves the pyrolysis of biphenylenes followed by metal-catalyzed dimerization.
Diels–Alder Cycloaddition: Starting from cyclooctadienediyne, this method involves a Diels–Alder cycloaddition followed by deoxygenation.
Oxidative Coupling: This method uses dilithiobiphenyl derivatives and involves oxidative coupling reactions.
Copper-Assisted Coupling: The first synthesis of benzene–tetraphenylene (1/2) was reported via a copper-assisted coupling of a Grignard reagent.
Chemical Reactions Analysis
Benzene–tetraphenylene (1/2) undergoes various types of chemical reactions:
Substitution Reactions: These reactions involve the replacement of hydrogen atoms on the benzene rings with other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Cycloaddition Reactions: The Diels–Alder cycloaddition is a notable reaction involving benzene–tetraphenylene (1/2).
Scientific Research Applications
Benzene–tetraphenylene (1/2) has a wide range of applications in scientific research:
Asymmetric Catalysis: The compound and its derivatives are used as chiral ligands in asymmetric catalysis.
Liquid Crystalline Materials: Due to its rigid structure, benzene–tetraphenylene (1/2) is used in the development of liquid crystalline materials.
Molecular Devices: The unique geometric characteristics of the compound make it suitable for use in molecular devices.
Organic Light-Emitting Diodes (OLEDs): Benzene–tetraphenylene (1/2) is used in the development of OLEDs due to its promising chiral properties.
Mechanism of Action
The mechanism of action of benzene–tetraphenylene (1/2) involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The compound undergoes nucleophilic aromatic substitution reactions, where a nucleophile adds to the aromatic ring followed by the loss of a leaving group.
Electrophilic Aromatic Substitution: This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton.
Comparison with Similar Compounds
Benzene–tetraphenylene (1/2) can be compared with other similar compounds such as:
Tetrabenzocyclooctatetraene: This compound shares a similar structure but differs in its geometric properties.
Biphenyl and Biphenylene: These compounds are simpler aromatic hydrocarbons that serve as precursors in the synthesis of benzene–tetraphenylene (1/2).
Phenyl and Benzyl Groups: These groups are commonly found in aromatic compounds and share some structural similarities with benzene–tetraphenylene (1/2).
Properties
CAS No. |
83179-20-8 |
---|---|
Molecular Formula |
C54H38 |
Molecular Weight |
686.9 g/mol |
IUPAC Name |
benzene;tetraphenylene |
InChI |
InChI=1S/2C24H16.C6H6/c2*1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22;1-2-4-6-5-3-1/h2*1-16H;1-6H |
InChI Key |
NJFHPWDIXVZGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25.C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25 |
Origin of Product |
United States |
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